3-Iminoisoindolinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-aminoisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c9-7-5-3-1-2-4-6(5)8(11)10-7/h1-4H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBYJYAFFGKUDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14352-51-3 | |
| Record name | 3-Amino-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14352-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-iminoisoindolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 3 Iminoisoindolinone and Its Structural Analogues
Phthalimide (B116566) and Phthalimidine Precursor Strategies
The utilization of readily available precursors such as phthalimide and phthalimidine represents a classical and effective approach for the synthesis of 3-iminoisoindolinone. These methods leverage the existing isoindolinone core, modifying it to introduce the desired imino functionality.
Condensation-based Approaches
Condensation reactions form a cornerstone of organic synthesis, and in the context of this compound, they typically involve the reaction of a phthalic acid derivative with a nitrogen source. A common strategy is the condensation of phthalic anhydride (B1165640) with ammonia (B1221849) or its derivatives. This reaction, often carried out at elevated temperatures, proceeds through the formation of phthalimide, which can then be further converted to this compound. The initial reaction of phthalic anhydride with aqueous ammonia leads to the formation of ammonium (B1175870) phthalate, which upon heating, dehydrates to phthalimide. orgsyn.org
Another condensation approach involves the direct reaction of phthalic anhydride with urea (B33335) or ammonium carbonate. orgsyn.org These reagents serve as a source of ammonia under the reaction conditions. The reaction of phthalic anhydride with urea, for instance, can be performed under solvent-free conditions or in a high-boiling solvent.
A related strategy involves the partial ammonolysis of phthalonitriles. While the complete ammonolysis leads to 1,3-diiminoisoindoline (B1677754), careful control of reaction conditions can favor the formation of this compound. For example, the reaction of 2-cyanobenzamide, which can be derived from phthalic anhydride, with a suitable nitrogen source under dehydrating conditions can yield this compound.
| Precursor | Reagent | Conditions | Product | Ref |
| Phthalic Anhydride | Aqueous Ammonia | Heating to ~300°C | Phthalimide | orgsyn.org |
| Phthalic Anhydride | Ammonium Carbonate | Fusion | Phthalimide | orgsyn.org |
| 2-Cyanobenzamide | Dehydrating Agent | Varies | This compound |
Ammonolysis Reactions
Ammonolysis, the cleavage of a bond by ammonia, is a direct method to convert phthalimide and its derivatives into this compound. The mechanism of ammonolysis of an ester, which is analogous to the cyclic imide, involves the nucleophilic attack of ammonia on a carbonyl carbon, leading to a tetrahedral intermediate. Subsequent rearrangement and elimination lead to the product. wikipedia.org
In the Gabriel synthesis, phthalimide is used to prepare primary amines. byjus.com While the primary goal of this synthesis is not this compound, the initial step involves the deprotonation of phthalimide to form a nucleophilic imide ion. This highlights the reactivity of the phthalimide nitrogen. The direct ammonolysis of phthalimide to form this compound is less common but can be achieved under specific conditions. A more relevant precursor for direct ammonolysis is 2-cyanobenzamide. The cyano group can be subjected to nucleophilic attack by ammonia or its equivalent, leading to the formation of the imino group.
De Novo Construction of the Isoindolinone Ring System
The de novo construction of the isoindolinone ring offers a powerful and versatile alternative to precursor-based strategies, allowing for the introduction of a wide range of substituents on both the aromatic ring and the heterocyclic core. These methods often rely on transition metal-catalyzed reactions to form the key carbon-carbon and carbon-nitrogen bonds.
C-H Functionalization and Activation Strategies
Transition metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical tool for the synthesis of complex organic molecules, including isoindolinones. nih.gov These methods involve the direct functionalization of otherwise inert C-H bonds, obviating the need for pre-functionalized starting materials.
In directed C-H activation, a coordinating group, or "directing group," is tethered to the substrate to position a metal catalyst in close proximity to a specific C-H bond, thereby enabling its selective cleavage and functionalization. A variety of directing groups have been employed for the synthesis of isoindolinones.
Rhodium(III)-catalyzed C-H activation has been extensively studied for this purpose. mdpi.comd-nb.info For instance, N-benzoylsulfonamides can undergo rhodium-catalyzed annulation with olefins and diazoacetates to afford a range of 3-substituted and 3,3-disubstituted isoindolinones. nih.gov In this transformation, the amide group acts as the directing group, facilitating the ortho-C-H activation of the benzoyl moiety. The reaction proceeds through the formation of a five-membered rhodacycle intermediate. nih.gov
Aryl hydroxamates have also been utilized as effective substrates in rhodium(III)-catalyzed C-H functionalization reactions to yield isoindolinones. The reaction of aryl hydroxamates with ortho-substituted styrenes proceeds under mild conditions and displays high regioselectivity, favoring the formation of the five-membered isoindolinone ring. d-nb.info The directing group plays a crucial role in controlling the regiochemical outcome of the reaction.
| Catalyst System | Directing Group | Coupling Partner | Product | Ref |
| [{RhCl₂Cp*}₂] | N-Benzoylsulfonamide | Olefins/Diazoacetate | Substituted Isoindolinones | nih.gov |
| Rh(III) | Aryl Hydroxamate | ortho-Substituted Styrenes | Isoindolinones | d-nb.info |
| Palladium(II) | Primary Benzylamine | Carbon Monoxide | Benzolactams | organic-chemistry.org |
Oxidative cyclization represents another powerful strategy for the de novo synthesis of isoindolinones. These reactions typically involve the intramolecular cyclization of a suitably substituted precursor, often a benzamide (B126) derivative, in the presence of a transition metal catalyst and an oxidant.
Palladium-catalyzed oxidative cyclization of enamides, formed in situ from the reaction of primary benzamides with acrylates, provides a stereoselective route to (E)-3-methyleneisoindolin-1-ones. acs.orgnih.gov This tandem reaction proceeds via an initial intermolecular N-alkenylation followed by an intramolecular C-alkenylation. Notably, the geometry of the enamide intermediate plays a critical role, with only the E-isomer undergoing the desired intramolecular oxidative cyclization. acs.orgnih.gov
Another example is the palladium-catalyzed intramolecular dehydrogenative C(sp³)–H amidation of 2-benzyl-N-mesylbenzamides. rsc.org This method allows for the synthesis of isoindolinone derivatives without the need for a stoichiometric oxidant, with a Pd/C catalyst promoting the cyclization. Mechanistic studies suggest the possible evolution of hydrogen gas during the reaction. rsc.org
| Catalyst System | Substrate | Key Transformation | Product | Ref |
| Palladium(II) | Primary Benzamide and Acrylate | Tandem N-alkenylation and Intramolecular Oxidative Cyclization | (E)-3-Methyleneisoindolin-1-ones | acs.orgnih.gov |
| Pd/C | 2-Benzyl-N-mesylbenzamide | Intramolecular Dehydrogenative C(sp³)–H Amidation | Isoindolinone Derivatives | rsc.org |
Transition Metal-Catalyzed Annulation and Cycloaddition Reactions
Cobalt-Catalyzed [4+1] Cycloaddition Protocols
Cobalt-catalyzed [4+1] cycloaddition reactions have proven to be a robust method for synthesizing this compound derivatives. These reactions typically involve the C-H functionalization and annulation of benzamides with isocyanides.
One notable approach utilizes a cobalt catalyst with an 8-quinolinyl (Q) directing group on the benzamide. nih.gov For instance, Gu and colleagues developed a method using cobalt(II) acetate (B1210297) as the catalyst and tert-butyl peroxybenzoate as the oxidant. nih.gov Another protocol, described by Zhai, employs a cobalt catalyst in an additive-free system with oxygen as the oxidant, affording a variety of 3-iminoisoindolinones in very good yields. nih.govresearchgate.net This formal [4+1] cycloaddition proceeds efficiently in anisole (B1667542) at elevated temperatures. nih.govresearchgate.net
A similar strategy developed by Gu et al. involves the cobalt-catalyzed annulation of readily available amides with isocyanides via intramolecular C(sp²)–H activation and isocyanide insertion. nih.govacs.org This method is applicable to a wide range of substrates, including arylamides, heteroarylamides, and acrylamide (B121943) derivatives, and tolerates strongly coordinating N-heterocyclic directing groups like pyridine (B92270) and pyrimidine. nih.govacs.org The use of a 2-(1-methylhydrazinyl)pyridine (MHP) as a bidentate directing group in the cobalt-catalyzed direct C-H/N-H functionalization of benzoyl hydrazide with isocyanide also yields 3-iminoisoindolinones with high efficiency and functional group tolerance. researchgate.net
More recently, a cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides has been developed, providing another route to 3-(imino)isoindolin-1-ones in moderate yields. mdpi.com The proposed mechanism involves the formation of a five-membered aza-cobaltacycle intermediate. mdpi.com
| Catalyst | Directing Group | Oxidant/Additive | Substrates | Product | Yield | Ref. |
| Cobalt(II) acetate | 8-quinolinyl | tert-butyl peroxybenzoate | Benzamides, Isocyanides | 3-Iminoisoindolinones | - | nih.gov |
| Cobalt catalyst | 2-(1-methylhydrazinyl)pyridine | Oxygen | Benzoyl hydrazide, Isocyanide | 3-Iminoisoindolinones | Very Good | nih.govresearchgate.net |
| Co(OAc)₂ | N-heterocyclic groups | - | Arylamides, Isocyanides | This compound derivatives | High | nih.govacs.org |
| Cobalt catalyst | - | - | 2-Bromobenzamides, Carbodiimides | 3-(Imino)isoindolin-1-ones | Moderate | mdpi.com |
Rhodium-Catalyzed C-H/N-H Activation and Annulation
Rhodium catalysis has been effectively used for the synthesis of isoindolinone derivatives through C-H/N-H activation and annulation. A rhodium(III)-catalyzed method has been developed for synthesizing unsubstituted 3-methyleneisoindolin-1-ones from N-methoxybenzamides and potassium (ethenyl)trifluoroborate. researchgate.net This approach is noted for its mild reaction conditions, high regioselectivity, and good yields. researchgate.net
Another significant rhodium-catalyzed protocol is the annulation of N-benzoylsulfonamides with isocyanides. nih.gov This reaction, which proceeds via C-H activation, is compatible with a broad range of N-benzoylsulfonamides and isocyanides, offering a direct route to 3-(imino)isoindolinones. nih.gov The proposed mechanism involves the formation of a five-membered rhodacycle intermediate, followed by isocyanide insertion and reductive elimination. nih.gov The choice of isocyanide was observed to influence the Z/E configuration of the imino bond. nih.gov
Electrochemical methods have also been applied in rhodium-catalyzed C-H annulation with alkynes, showcasing an alternative energy input for these transformations. researchgate.net
| Catalyst System | Substrates | Product | Key Features | Ref. |
| Rhodium(III) catalyst | N-methoxybenzamides, Potassium (ethenyl)trifluoroborate | Unsubstituted 3-methyleneisoindolin-1-ones | Mild conditions, high regioselectivity | researchgate.net |
| [RhCl₂Cp*]₂, Cu(OAc)₂·H₂O | N-benzoylsulfonamides, Isocyanides | 3-(Imino)isoindolinones | Broad substrate scope, controlled Z/E configuration | nih.gov |
Copper-Promoted C-H Activation and Cyclization
Copper-catalyzed reactions provide a cost-effective alternative for the synthesis of 3-iminoisoindolinones. A formal [4+1] cycloaddition of benzamides and isonitriles has been developed using a copper catalyst. acs.org This reaction utilizes an 8-aminoquinoline (B160924) directing group and proceeds effectively with CuBr·SMe₂ as the catalyst to yield 3-iminoisoindolinones in good yields. acs.org
Copper catalysis has also been employed in the regioselective synthesis of fused isoquinolinone and iminoisoindolinone derivatives. google.comresearchgate.net Furthermore, copper-promoted C-H activation followed by nitroalkylation and intramolecular cyclization tandem processes have been used to synthesize 3-hydroxyimino-1-isoindolinones and 3-methylene-1-isoindolinones. mdpi.com
| Catalyst | Directing Group | Reaction Type | Substrates | Product | Yield | Ref. |
| CuBr·SMe₂ | 8-aminoquinoline | Formal [4+1] Cycloaddition | Benzamides, Isonitriles | 3-Iminoisoindolinones | Good | acs.org |
| Copper catalyst | - | Regioselective Switching Process | - | Fused Isoquinolinone and Iminoisoindolinone Derivatives | - | google.comresearchgate.net |
| Copper promoter | - | C-H Activation/Nitroalkylation/Cyclization | - | 3-Hydroxyimino-1-isoindolinones, 3-Methylene-1-isoindolinones | - | mdpi.com |
Nickel-Catalyzed Oxidative Synthesis
Nickel-catalyzed oxidative C-H/N-H isocyanide insertion has been established as an efficient method for synthesizing iminoisoindolinone derivatives. nih.govcolab.ws This approach utilizes Ni(acac)₂ as the catalyst for the reaction of aminoquinoline benzamides with isocyanides, where the isocyanide acts as a C1 connector. nih.gov The reaction is presented as a green alternative to classical methods that require prefunctionalized substrates. nih.gov This method generally produces good yields of a variety of substituted 3-iminoisoindolinones. nih.govnih.gov However, iodo-derivatized benzamides have been reported to give poor yields. nih.gov The reaction is typically carried out in trifluorotoluene at elevated temperatures under a nitrogen atmosphere using di-tert-butyl peroxide as the oxidant. nih.gov
| Catalyst | Directing Group | Oxidant | Substrates | Product | Yield | Ref. |
| Ni(acac)₂ | Aminoquinoline | Di-tert-butyl peroxide | Aminoquinoline benzamides, Isocyanides | Iminoisoindolinone derivatives | Good (Poor for iodo-derivatives) | nih.govnih.govcolab.ws |
Palladium and Platinum-Mediated Approaches
Palladium catalysis has been successfully applied to the synthesis of 3-iminoisoindolinones through isocyanide insertion-cyclization. nih.govresearchgate.net One method uses Pd₂(dba)₃ as a catalyst for the reaction of N-methoxy benzamides with tert-butylisocyanides, using air as the oxidant. nih.govresearchgate.net A notable feature of this system is an unexpected reversal of the positions of the methoxy (B1213986) and tert-butyl groups. nih.gov
A robust, ligand-free palladium-catalyzed cascade reaction has also been developed for synthesizing diversely substituted iminoisoindolinones from Ugi three-component reaction adducts. rsc.org This cascade involves isocyanide insertion, hydroxylation, and an unexpected rearrangement. rsc.org
While direct synthesis of the this compound core using platinum is less commonly reported in the provided context, platinum complexes, often in conjunction with palladium, are utilized in various organic transformations and the synthesis of related nitrogen-containing heterocycles. researchgate.netresearchgate.netmdpi.com
| Catalyst | Reaction Type | Substrates | Key Features | Ref. |
| Pd₂(dba)₃ | Isocyanide insertion-cyclization | N-methoxy benzamides, tert-butylisocyanides | Air as oxidant, unexpected group reversal | nih.govresearchgate.net |
| Palladium catalyst | Cascade reaction | Ugi-3CR adducts, Isocyanide | Ligand-free, involves rearrangement | rsc.org |
Ruthenium-Catalyzed Alkyne Cyclotrimerization
Ruthenium-catalyzed [2+2+2] cyclotrimerization of alkynes offers a powerful and atom-economical method for constructing substituted aromatic systems, including the isoindolinone core. mdpi.com Specifically, (cyclooctadiene)(pentamethylcyclopentadiene)ruthenium chloride [Cp*RuCl(cod)] has been used to catalyze the regioselective cyclization of amide-tethered diynes with monosubstituted alkynes. nih.gov The presence of a trimethylsilyl (B98337) group on the diyne was found to afford complete control over the regioselectivity. nih.gov This reaction is tolerant of moisture and can be performed in sustainable, non-chlorinated solvents. nih.gov
While this method primarily yields substituted isoindolinones, it represents a significant strategy for building the core heterocyclic structure, which can be a precursor to this compound derivatives. Ruthenium carbene catalysts have also been shown to catalyze crossed [2+2+2] cyclotrimerizations of α,ω-diynes with isocyanates to produce fused 2-pyridones, a related heterocyclic structure. acs.org
| Catalyst | Reaction Type | Substrates | Key Features | Ref. |
| [Cp*RuCl(cod)] | [2+2+2] Cyclotrimerization | Amide-tethered diynes, Monosubstituted alkynes | High regioselectivity with silyl (B83357) group, moisture tolerant | nih.gov |
| Ruthenium carbene | [2+2+2] Cyclotrimerization | α,ω-diynes, Isocyanates | Forms fused 2-pyridones | acs.org |
Electrochemistry-Mediated Synthesis of Cyano-Functionalized Heterocycles
Electrochemical methods offer a powerful and green alternative for the synthesis of complex organic molecules, including cyano-functionalized heterocycles. These methods can often be conducted under mild conditions without the need for harsh reagents.
An electrochemically mediated process has been developed for the synthesis of various cyano-functionalized heterocycles. researchgate.net This method involves the in situ generation of cyanide ions from ammonium thiocyanate (B1210189) (NH4SCN) and a multi-step oxidative construction. researchgate.net The electrosynthesis is performed in an undivided electrochemical cell under constant current. researchgate.net Depending on the starting materials, such as α-amino esters and pyridine-2-carbaldehydes, this process can yield 1-cyano-imidazo[1,5-a]pyridine-3-carboxylates, 3-alkyl- and 3-aryl-imidazo[1,5-a]pyridines‐1‐carbonitriles, and 4-oxo‐4H‐pyrido[1,2‐a]pyrazine‐1‐carbonitriles. researchgate.net
This electrochemical approach highlights the versatility of using electricity as a "reagent" to facilitate complex transformations and construct valuable heterocyclic scaffolds. The ability to generate the cyanide source in situ enhances the safety and practicality of the method.
Atom Economy and Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic routes. Atom economy, a concept developed by Barry Trost, is a key metric that evaluates the efficiency of a reaction by measuring the extent to which atoms from the reactants are incorporated into the final product. wordpress.comacs.orgrsc.orgjocpr.com
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest volume of material in a chemical process. text2fa.ir Sustainable or "green" solvents are characterized by their low toxicity, biodegradability, and derivation from renewable resources. orientjchem.orgnih.gov Examples of such solvents include water, ionic liquids, deep eutectic solvents, and supercritical fluids. orientjchem.orgnih.gov The use of these solvents can lead to safer processes, increased yields, and easier product isolation. text2fa.ircarloerbareagents.com For instance, some reactions can be carried out in water at reflux without the need for a catalyst. researchgate.net The ideal green solvent not only reduces environmental impact but can also enhance reaction efficiency and selectivity. text2fa.irorientjchem.org
Developing synthetic methods that proceed without a catalyst is highly desirable as it simplifies purification, reduces costs, and minimizes metal contamination in the final product. Several catalyst-free methods for the synthesis of isoindolin-1-imine derivatives have been reported.
One such method involves a one-pot, three-component condensation of 2-cyanobenzaldehyde, an amine, and an active methylene (B1212753) compound in an aqueous medium at room temperature. researchgate.net This approach provides excellent yields (90–98%) and a straightforward purification process. researchgate.net Another catalyst-free, three-component reaction has been developed for synthesizing 4-(2-substituted-3-iminoisoindolin-1-ylidene)-1-substituted-3-methyl-1H-pyrazol-5(4H)-one derivatives by reacting 2-cyanobenzaldehyde, an amine, and a pyrazolone (B3327878) derivative in refluxing ethanol (B145695), also achieving high yields (85-95%). researchgate.net Furthermore, some multi-component reactions for synthesizing imidazoheterocycles can be performed in ethanol at ambient temperature under catalyst- and oxidant-free conditions. rsc.org
Sustainable Solvent Utilization
Derivatization Strategies for Substituted this compound Analogues
The functionalization of the this compound core is crucial for tuning its chemical and physical properties for various applications. Derivatization strategies often focus on N-alkylation, N-substitution, and the incorporation of bioactive moieties like amino acids.
N-alkylation and N-substitution are common strategies to introduce molecular diversity to the this compound scaffold. These reactions typically involve the reaction of the NH group of the isoindolinone ring or the imino group with an alkylating or arylating agent. nih.gov
The reaction of this compound with methylamine (B109427) can lead to a rearranged product, 3-imino-2-methylisoindolinone, which can be further methylated. researchgate.net NMR studies have been instrumental in characterizing the resulting E and Z isomers of these N-alkylated derivatives. researchgate.net The choice of reaction conditions, such as the base and solvent, can significantly influence the regioselectivity of N-alkylation, particularly in related heterocyclic systems like indazoles. beilstein-journals.org For instance, using sodium hydride in tetrahydrofuran (B95107) often favors N-1 alkylation in indazoles. beilstein-journals.org Nucleophilic substitution reactions, in general, are fundamental to these transformations, where the nitrogen atom acts as a nucleophile attacking an electrophilic carbon. geeksforgeeks.orgsavemyexams.com
Incorporating amino acid moieties into the this compound structure can generate peptidomimetics with potential biological activity. A facile, one-step method for synthesizing N-2 substituted 3-phenyliminoisoindolinones involves the DCC (N,N'-dicyclohexylcarbodiimide) mediated coupling of N-(2-carboxybenzoyl)anthranilic acid with various amines, including amino acid methyl esters like Leu, Phe, Ile, and Val. arkat-usa.org This reaction proceeds in good yields and creates a turn-inducing scaffold, which is a valuable feature in the design of reverse-turn mimetics. arkat-usa.org The resulting amino acid-derived compounds are often colored, with some appearing as yellow crystals. arkat-usa.org
Synthesis of 3-Methyleneisoindolin-1-ones
3-Methyleneisoindolin-1-ones are structurally related to this compound and serve as significant building blocks in organic synthesis and medicinal chemistry. acs.org Various synthetic strategies have been developed to construct this heterocyclic scaffold, often employing transition metal catalysis or metal-free tandem reactions.
One prominent method involves the palladium-catalyzed carbonylative cyclization of 2'-bromoacetophenone (B1265738) with a range of aliphatic primary amines. researchgate.nettandfonline.com This reaction is conducted under carbon monoxide pressure in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) chloride, yielding 3-methyleneisoindolin-1-ones in moderate yields. researchgate.nettandfonline.com The process is believed to proceed through an intramolecular carbopalladative addition across a carbon-nitrogen double bond. tandfonline.com
Table 1: Palladium-Catalyzed Synthesis of 3-Methyleneisoindolin-1-ones from 2'-Bromoacetophenone and Primary Amines researchgate.net
| Amine | Product | Yield (%) |
|---|---|---|
| Benzylamine | 2-Benzyl-3-methyleneisoindolin-1-one | 51 |
| Allylamine | 2-Allyl-3-methyleneisoindolin-1-one | 46 |
| n-Propylamine | 2-Propyl-3-methyleneisoindolin-1-one | 40 |
| n-Butylamine | 2-Butyl-3-methyleneisoindolin-1-one | 44 |
| Isobutylamine | 2-Isobutyl-3-methyleneisoindolin-1-one | 45 |
| sec-Butylamine | 2-sec-Butyl-3-methyleneisoindolin-1-one | 42 |
| Cyclohexylamine | 2-Cyclohexyl-3-methyleneisoindolin-1-one | 35 |
Reaction conditions: 2'-bromoacetophenone (1 mmol), primary amine (2 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), PPh₃ (0.1 mmol), Na₂SO₄ (10 mmol), Et₃N (5 mmol), acetonitrile (B52724) (10 ml), 100°C, 20 h, under CO (20 atm).
A metal-free alternative has been developed, utilizing a tandem cyclization of ester-functionalized aziridines promoted by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and carboxylic acids. acs.orgorganic-chemistry.org This approach involves a sequence of ring-opening of the aziridine (B145994), lactamization, and subsequent elimination of the carboxylic acid. acs.orgorganic-chemistry.org The method is noted for its mild conditions, broad substrate scope, and good yields, avoiding the cost and toxicity associated with heavy metals. organic-chemistry.org Optimal conditions were identified as treating the aziridine with bromobenzoic acid and DBU in DMF at 70°C, achieving yields up to 92%. organic-chemistry.org
Further palladium-catalyzed methodologies include a Sonogashira coupling-carbonylation-hydroamination sequence. figshare.comnih.gov This one-pot reaction can be performed using dihalides, alkynes, and amines in phosphonium (B103445) salt-based ionic liquids, offering good yields and high selectivity for Z-isomers under mild conditions. figshare.comnih.gov Additionally, copper-catalyzed methods have been explored, such as the decarboxylative cross-coupling of 2-halobenzamides with aryl alkynyl acids, followed by a 5-exo-dig heteroannulation to form the desired product. rsc.org
Synthesis of 1,3-Diiminoisoindoline and Related Structures
1,3-Diiminoisoindoline is a key intermediate in the production of phthalocyanine (B1677752) pigments and dyes. scribd.compatsnap.com It is a diimidated analogue of phthalimide and a close structural relative of this compound. acs.org
A common and high-yielding industrial synthesis starts from phthalonitrile (B49051). scribd.com The method involves reacting phthalonitrile with ammonia gas in an alcohol solvent, such as methanol (B129727) or ethanol, in the presence of a catalyst like sodium formate. The reaction is typically heated to 50-60°C for several hours. scribd.com This process is valued for its simplicity, low cost, and high product yields, which can exceed 100% relative to the theoretical mass of phthalonitrile due to the incorporation of ammonia. scribd.com
Table 2: Synthesis of 1,3-Diiminoisoindoline from Phthalonitrile scribd.com
| Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Sodium Formate | Methanol | 50-60°C | 4-6 hours | >106% |
The yield is reported as over 106%, likely a mass yield calculation including the added ammonia.
An alternative route overcomes the reliance on phthalonitrile by using phthalic anhydride and urea in a mixed solvent system, such as xylene or dichlorobenzene. patsnap.com This method proceeds through a phthalimide intermediate and is advantageous for its readily available starting materials and controlled, safe reaction process, with yields reaching up to 90%. patsnap.com
More advanced catalytic systems have been developed for synthesizing substituted and unsymmetrical 1,3-diiminoisoindolines. A notable example is the rhenium-catalyzed insertion of carbodiimides into the C-H bond of aromatic or heteroaromatic imidates. acs.orgnih.gov Using a Re₂(CO)₁₀ catalyst, this reaction efficiently constructs the diiminoisoindoline core with good to excellent yields and tolerates a variety of substrates, allowing for the creation of complex and unsymmetrical structures that are otherwise difficult to access. acs.org For instance, the reaction of methyl benzimidate with N,N'-diisopropylcarbodiimide in the presence of the rhenium catalyst in chlorobenzene (B131634) at 170°C yields the corresponding 1,3-diiminoisoindoline in 99% yield. acs.org This method represents the first transition-metal-catalyzed insertion of carbodiimides into an aromatic C-H bond for this purpose. nih.gov
Furthermore, rhodium-catalyzed C-H insertion reactions have been explored for the synthesis of related 1,3-diamine structures, which are precursors or analogues of diiminoisoindolines. nih.govnih.gov These methods often involve the oxidative cyclization of substrates like N-alkylsulfamides, demonstrating high levels of chemo- and diastereoselectivity. nih.gov
Mechanistic Investigations of 3 Iminoisoindolinone Transformations
Elucidation of Reaction Pathways and Transition States
Understanding the detailed reaction pathways and the nature of transition states is fundamental to controlling the outcome of chemical transformations leading to 3-iminoisoindolinones. researchgate.netstackexchange.com Research in this area has illuminated several key mechanistic features, including intramolecular nucleophilic attacks, the formation of metallacycle intermediates, and the crucial role of directing groups in C-H activation.
Intramolecular Nucleophilic Attack Sequences
A common strategy for the formation of the 3-iminoisoindolinone core involves an intramolecular nucleophilic attack. libretexts.orgyoutube.com In one proposed mechanism, the reaction is initiated by the coupling of N-(2-carboxybenzoyl)anthranilic acid with an amine, mediated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). This forms an intermediate that subsequently undergoes an intramolecular nucleophilic attack of the amide nitrogen onto a carbonyl group of the phthaloyl moiety. arkat-usa.org This cyclization step leads to an isoindolinone-based intermediate, which then dehydrates to yield the final this compound product. arkat-usa.org Such intramolecular reactions are often favored when they lead to the formation of stable five- or six-membered rings. libretexts.orgyoutube.com
Another example involves the reaction of 2-aminopyridine (B139424) with an aldehyde to form an imine. A subsequent nucleophilic attack of an alkyne on this imine generates a propargyl amine intermediate. The nitrogen within the pyridine (B92270) ring then performs an intramolecular nucleophilic attack on the triple bond, leading to a cyclic intermediate that isomerizes to the final product. nih.gov
Metallacycle Intermediate Formations (e.g., Rhodacycles, Azacobalacycles)
Transition-metal-catalyzed reactions are pivotal in modern organic synthesis, and the formation of metallacycle intermediates is a frequently observed mechanistic principle in the synthesis of 3-iminoisoindolinones. mdpi.comresearchgate.net These cyclic intermediates, which contain a metal atom, are key to facilitating subsequent bond formations.
Rhodacycles: In rhodium(III)-catalyzed syntheses, a five-membered rhodacycle is often proposed as a key intermediate. snnu.edu.cnnih.gov This intermediate is typically formed through a C-H activation process directed by a suitable functional group on the substrate. snnu.edu.cn For instance, in the annulation of N-benzoylsulfonamides with isocyanides, a five-membered rhodacycle is generated via C-H activation. nih.gov The isocyanide then inserts into the rhodium-carbon bond, leading to an expanded rhodacycle, which upon reductive elimination, yields the this compound product. snnu.edu.cnnih.gov
Azacobalacycles: Cobalt-catalyzed reactions also proceed through metallacycle intermediates. mdpi.comresearchgate.net In the cyclization of 2-bromobenzamides with carbodiimides, a five-membered aza-cobalacycle complex is proposed. mdpi.comresearchgate.net This intermediate facilitates the subsequent nucleophilic addition and substitution steps required to form the final 3-(imino)isoindolin-1-one structure. mdpi.comresearchgate.net Similarly, cobalt-catalyzed C-H/N-H functionalization of benzoyl hydrazide with isocyanide involves the formation of a cobaltacycle. researchgate.net
Role of Directing Groups in C-H Activation Mechanisms
Directing groups are instrumental in achieving site-selective C-H activation, a powerful strategy for constructing C-C and C-heteroatom bonds. rsc.orgmagtech.com.cn These groups coordinate to the metal catalyst, positioning it in close proximity to a specific C-H bond, thereby facilitating its cleavage and subsequent functionalization. atlasofscience.orgsnnu.edu.cn
In the synthesis of 3-iminoisoindolinones, various directing groups have been employed. The 8-aminoquinoline (B160924) group has been utilized in copper- and nickel-catalyzed formal [4+1] cycloadditions of benzamides with isonitriles. rsc.org The imine functionality itself can act as a directing group. atlasofscience.orgchemrxiv.orgsioc-journal.cn For instance, imines formed in situ from aldehydes and amines can direct palladium-catalyzed C-H arylation. atlasofscience.org This "transient directing group" strategy is particularly efficient as it avoids the need for separate installation and removal steps of the directing group. atlasofscience.orgrsc.org
The 2-(1-methylhydrazinyl)pyridine (MHP) moiety has been developed as an effective bidentate directing group for cobalt-catalyzed electro-oxidative cyclization of aromatic amides with various partners, including isocyanides, to afford this compound derivatives. researchgate.net The choice of directing group can significantly influence the reaction's efficiency and selectivity.
Kinetic Studies and Rate-Determining Steps
In the rhodium-catalyzed annulation of N-benzoylsulfonamide with isocyanide, kinetic isotope effect (KIE) studies were conducted. The obtained KIE value (kH/kD = 1.5) suggested that the C-H bond cleavage is likely not the rate-determining step of the reaction. nih.gov Instead, it is speculated that the insertion of the isocyanide into the Rh-C bond of the rhodacycle intermediate is the rate-limiting step. nih.gov
Chemo- and Regioselectivity in Synthesis
Chemoselectivity, the preferential reaction of a reagent with one of two or more different functional groups, and regioselectivity, the preference for bond-making or bond-breaking in one direction over all other possible directions, are critical considerations in the synthesis of complex molecules like 3-iminoisoindolinones. wikipedia.orgslideshare.net
In the context of this compound synthesis, achieving high chemo- and regioselectivity is often accomplished through the strategic use of transition metal catalysts and directing groups. For example, nickel-promoted monocyanation of benzamides using an 8-aminoquinoline directing group allows for the selective synthesis of ortho-cyanated (hetero)aryl nitriles, which can then be converted to 3-imino-1-oxoisoindolines. acs.org
The rhodium-catalyzed annulation of N-benzoylsulfonamides with isocyanides also demonstrates selectivity. nih.gov The Z/E isomeric ratio of the resulting imino bond was found to be dependent on the steric bulk of the isocyanide substituent. Smaller isocyanides favored the Z-isomer, while bulkier N-aryl isocyanides predominantly gave the E-isomer. nih.gov This selectivity is thought to arise from steric repulsions during the isocyanide insertion step. nih.gov Similarly, rhodium-catalyzed annulation of N-H aromatic ketimines with internal alkynes proceeds with high chemoselectivity, exclusive cis-diastereoselectivity, and distinct regioselectivity for the alkyne addition. nih.gov
Computational Chemistry Approaches to Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for elucidating reaction mechanisms, rationalizing experimental observations, and predicting the outcomes of chemical reactions. xmu.edu.cn
DFT calculations have been employed to study the mechanism of this compound formation. For instance, in a cobalt-catalyzed C-H/N-H functionalization of benzoyl hydrazide with isocyanide, computational studies can help to model the proposed azacobalacycle intermediates and transition states, providing insights into the energetics of the reaction pathway. researchgate.net
In a broader context of C-H activation reactions, computational studies have been used to understand the role of directing groups and the electronic structure of metallacyclic intermediates. nih.gov For example, DFT calculations have helped to elucidate the mechanism of a rhodium(III)-catalyzed synthesis of 3-amino-4-arylisoquinolinones, supporting a one-pot cascade C-H bond activation/formal [4+2] cycloaddition mechanism. researchgate.net These theoretical investigations provide a deeper understanding of the factors controlling reactivity and selectivity at a molecular level.
Advanced Spectroscopic and Structural Characterization of 3 Iminoisoindolinone Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the detailed structural analysis of 3-iminoisoindolinone systems in solution. Through the analysis of various NMR parameters, researchers have been able to elucidate key structural aspects, including tautomerism, geometrical isomerism, and conformational preferences.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely employed for the fundamental structural elucidation of this compound and its derivatives. researchgate.netdntb.gov.ua The chemical shifts, coupling constants, and signal multiplicities provide a detailed map of the molecular framework. For instance, the ¹H NMR spectrum of a nor-lupane triterpene, a complex natural product, was analyzed to identify the presence of methyl signals and their connectivities through COSY experiments, aiding in the determination of the triterpene skeleton. scielo.br Similarly, ¹³C NMR, often in conjunction with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), helps in distinguishing between different types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons), which is essential for unambiguous structure assignment. scielo.br In the study of this compound derivatives, comprehensive analysis of both ¹H and ¹³C NMR data is critical for confirming the synthesized structures. researchgate.netresearchgate.net
A detailed examination of N-alkyl derivatives of this compound has been conducted using ¹H and ¹³C NMR spectroscopy. dntb.gov.ua This analysis is crucial for understanding the impact of substitution on the electronic environment of the molecule.
Table 1: Representative NMR Data for Structural Analysis
| Compound Type | Nucleus | Key Observations | Reference |
|---|---|---|---|
| Nor-lupane Triterpene | ¹H | Presence of 5 methyl signals. | scielo.br |
| Nor-lupane Triterpene | ¹H | Triplet for Hax at C-3 coupled with H-2. | scielo.br |
| Nor-lupane Triterpene | ¹H | Multiplet for H-19 coupled with H-18 and H-21. | scielo.br |
| Nor-lupane Triterpene | ¹³C | DEPT 135 confirmed it as a primary alcohol. | scielo.br |
The tautomeric equilibrium is sensitive to substitution. For N-methyl and N-butyl derivatives of this compound, the equilibrium shifts even more towards the imino form. researchgate.netresearchgate.net Conversely, N-aryl substituted phthalic imidines in DMSO-d₆ solution are found to exist as 3-amino-1-N-arylimino-1H-isoindole compounds. researchgate.netresearchgate.net However, in a less polar solvent like CDCl₃, a tautomeric equilibrium is observed, with the imino form constituting about 20% of the mixture. researchgate.netresearchgate.net Intramolecular hydrogen bonding, particularly in 2-pyridyl substituted derivatives, can also influence the tautomeric equilibrium, favoring the imino tautomer. researchgate.netresearchgate.net
Table 2: Tautomeric Equilibrium of this compound Systems
| Compound | Solvent | Predominant Tautomer | Percentage of Imino Form | Reference |
|---|---|---|---|---|
| This compound | DMSO-d₆ | Imino | 70% | researchgate.netresearchgate.net |
| N-Aryl substituted phthalic imidines | DMSO-d₆ | Amino | - | researchgate.netresearchgate.net |
The exocyclic C=N double bond in this compound and its derivatives allows for the existence of geometrical isomers (E/Z). NMR spectroscopy is instrumental in identifying and quantifying these isomers. For instance, in certain cephalosporin (B10832234) drugs containing an oxime group, the Z-isomer exhibits superior antibacterial activity compared to the E-isomer. tsijournals.com ¹H and ¹³C NMR chemical shifts are used to distinguish between these isomers, with significant chemical shift differences observed between the E and Z forms. tsijournals.com
In the case of this compound derivatives, studies have shown that 3-imino-2-methylisoindolinone predominantly adopts the E configuration (88% E at -55°C in CDCl₃), while 2-methyl-3-(methylimino)isoindolinone exists entirely in the E configuration. researchgate.netresearchgate.net In contrast, 3-(methylimino)isoindolinone shows a strong preference for the Z configuration (96%). researchgate.netresearchgate.net Similar trends are observed for the corresponding butyl derivatives. researchgate.netresearchgate.net The analysis of geometrical isomerism is also crucial for understanding the structure of related compounds like 1,3-bis(arylimino)isoindolines, where mixtures of ZZ and ZE isomers have been observed. researchgate.netresearchgate.net
Table 3: Geometrical Isomerism in this compound Derivatives
| Compound | Configuration | Percentage | Reference |
|---|---|---|---|
| 3-Imino-2-methylisoindolinone | E | 88% | researchgate.netresearchgate.net |
| 2-Methyl-3-(methylimino)isoindolinone | E | 100% | researchgate.netresearchgate.net |
NMR spectroscopy provides valuable information about the conformational preferences of flexible molecules. The Karplus relationship, which correlates vicinal coupling constants (³J) to dihedral angles, is a cornerstone of conformational analysis. miamioh.edu By measuring these coupling constants, the relative populations of different conformers in equilibrium can be estimated.
Analysis of Geometrical Isomerism (E/Z Configurations)
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of molecules in the solid state. wikipedia.org It provides accurate data on bond lengths, bond angles, and intermolecular interactions, offering a static picture that complements the dynamic information obtained from NMR.
Single crystal X-ray diffraction is a powerful technique that provides detailed information about the internal lattice of crystalline substances. carleton.edu This includes unit cell dimensions, bond lengths, bond angles, and details of site-ordering. carleton.eduuhu-ciqso.es The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. anton-paar.com
Table 4: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 533449 |
| 3-Imino-2-methylisoindolinone | 10899013 |
| 2-Methyl-3-(methylimino)isoindolinone | 14193699 |
| 3-(Methylimino)isoindolinone | 14193698 |
| Phthalic imidine | 10899014 |
| 1,3-Bis(phenylimino)isoindoline | 533450 |
| Cephalosporin | 61958 |
Single Crystal X-ray Diffraction Applications
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is indispensable for identifying the functional groups within a molecule by probing their characteristic vibrational modes. spectroscopyonline.com The positions, intensities, and widths of spectral peaks provide a molecular fingerprint. spectroscopyonline.comutoronto.ca For this compound and its derivatives, these methods are routinely used to confirm their structural integrity. fishersci.ieresearchgate.net
FTIR and Raman spectra of this compound exhibit distinct peaks corresponding to its primary functional groups. The analysis of these spectra is crucial for structural elucidation and for studying intermolecular interactions, such as the hydrogen bonding discussed previously. horiba.com The precise position of these bands can be sensitive to the molecule's local environment and conformational state. horiba.com
Key Vibrational Modes for this compound:
N-H Stretching: The N-H groups (both endocyclic and exocyclic imino) typically show stretching vibrations in the 3200-3400 cm⁻¹ region. The broadness of these peaks can indicate involvement in hydrogen bonding. spectroscopyonline.com
C=O Stretching: The lactam carbonyl group (C=O) gives rise to a strong absorption band, generally found between 1650 and 1700 cm⁻¹. Its exact frequency can shift depending on conjugation and hydrogen bonding. horiba.com
C=N Stretching: The exocyclic imine (C=N) stretch is expected in the 1640-1690 cm⁻¹ region, often appearing close to or overlapping with the carbonyl stretch.
Aromatic C-H and C=C Stretching: Vibrations associated with the benzene (B151609) ring appear at approximately 3000-3100 cm⁻¹ (C-H stretch) and 1450-1600 cm⁻¹ (C=C ring stretching). surfacesciencewestern.com
| Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| N-H Stretch | 3200-3400 | FTIR, Raman |
| Aromatic C-H Stretch | 3000-3100 | FTIR, Raman |
| C=O Stretch (Lactam) | 1650-1700 | FTIR, Raman |
| C=N Stretch (Imine) | 1640-1690 | FTIR, Raman |
| Aromatic C=C Stretch | 1450-1600 | FTIR, Raman |
Electronic Absorption and Emission Spectroscopy (UV-Vis, CD)
Electronic spectroscopy provides insights into the electronic transitions within a molecule. sci-hub.se Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light to probe transitions between molecular orbitals, typically in the 190–800 nm range. sci-hub.se The wavelength of maximum absorbance (λmax) is characteristic of a molecule's chromophores and the extent of its conjugated system. masterorganicchemistry.com For this compound and its derivatives, UV-Vis spectroscopy is used to characterize their electronic properties, which are influenced by the conjugated π-system extending over the bicyclic structure. fishersci.ieresearchgate.net
Circular Dichroism (CD) spectroscopy, a related technique, measures the differential absorption of left- and right-circularly polarized light. libretexts.org This technique is exclusively used for chiral molecules or achiral molecules placed in a chiral environment. surfacesciencewestern.comlibretexts.org While this compound itself is achiral, its interaction with chiral hosts, such as cyclodextrins, can induce a CD signal. atamanchemicals.com Research has shown that induced circular dichroism (ICD) spectra are observed for this compound when it forms inclusion complexes with β- or γ-cyclodextrins, indicating that the molecule adopts a specific, chiral conformation within the host's cavity. atamanchemicals.com
Mass Spectrometry (LC-MS, ESI-MS) for Molecular Weight and Purity Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound with high precision and for assessing its purity. When coupled with a separation technique like Liquid Chromatography (LC), it allows for the analysis of individual components within a mixture. utoronto.ca Electrospray Ionization (ESI) is a soft ionization method that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for analyzing intact molecules like this compound. drawellanalytical.com
LC-MS and ESI-MS are frequently employed in the study of this compound and its reaction products. fishersci.ieontosight.ai The analysis provides the mass-to-charge ratio (m/z) of the molecular ion, which confirms the compound's identity. In ESI-MS, molecules are often detected as protonated adducts [M+H]⁺ or sodiated adducts [M+Na]⁺. drawellanalytical.com High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition. This technique is also crucial for verifying the purity of a sample by detecting the presence of any impurities with different molecular weights. fishersci.ca
Predicted mass spectrometry data for this compound highlights the common adducts that would be observed in an ESI-MS experiment.
| Adduct Type | Predicted m/z |
|---|---|
| [M+H]⁺ | 147.05530 |
| [M+Na]⁺ | 169.03724 |
| [M+K]⁺ | 185.01118 |
| [M+NH₄]⁺ | 164.08184 |
| [M-H]⁻ | 145.04074 |
Theoretical and Computational Investigations of 3 Iminoisoindolinone Chemistry
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have proven to be powerful tools for elucidating the electronic and optical properties of 3-iminoisoindolinone-based systems. researchgate.netresearchgate.net These computational methods allow for the accurate prediction of molecular geometries, electronic distributions, and spectroscopic behavior.
DFT calculations are instrumental in analyzing the electronic structure of this compound and its derivatives. These calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. For instance, in studies of related isoindoline (B1297411) derivatives, DFT has been used to calculate properties like chemical hardness, electronegativity, and electron affinity. researchgate.net The distribution of electron density, as revealed by DFT, highlights the polar nature of the molecule and identifies sites susceptible to electrophilic or nucleophilic attack.
Furthermore, DFT calculations can validate experimental data, such as crystallographic structures, by modeling HOMO-LUMO distributions and vibrational spectra. The analysis of molecular orbitals confirms that the primary electronic transitions are often of a π–π* nature. rsc.org In some derivatives, the electronic structure analysis has confirmed the stability of specific conformations, such as the two-electron cluster in a superatomic silver nanocluster featuring a rhombohedral Ag8 core, which is stabilized by the closing of the superatomic orbital in the (1S)2 configuration. nih.gov
TD-DFT is particularly useful for investigating the optical properties of molecules, including their absorption and emission spectra. researchgate.netuit.no By calculating the excited-state energies, TD-DFT can predict the wavelengths of maximum absorption and emission, which often show good agreement with experimental UV-Vis and fluorescence spectroscopy data. researchgate.net These calculations are essential for understanding the photophysical behavior of this compound derivatives and their potential applications in areas like fluorescent probes and photosensitizers.
Computational studies have also shed light on energy transfer processes in donor-acceptor systems based on iminoisoindoline. researchgate.netgoogle.co.kr For example, in a system where a phenol (B47542) unit is attached to a 1,3-bis(2-pyridylimino)isoindoline derivative, TD-DFT calculations confirmed that energy transfer occurs from the phenol donor to the isoindoline acceptor. researchgate.net The analysis of these energy transfer mechanisms is critical for the design of efficient light-harvesting systems and fluorescent sensors. rsc.orgrsc.orgresearchgate.net
Electronic Structure Analysis
Computational Studies of Tautomeric Equilibria and Isomerism
Computational chemistry plays a vital role in understanding the complex tautomeric and isomeric behavior of this compound and related compounds. researchgate.netmdpi.com These studies provide insights into the relative stabilities of different forms and the energy barriers for their interconversion.
The this compound scaffold can exist in different tautomeric forms, primarily the imino and amino forms. Quantum-chemical calculations have been employed to determine the relative energies of these tautomers. researchgate.netsouthampton.ac.ukmdpi.com For example, in a fluoroalkylated 1,1-dimethoxy-3-iminoisoindoline acetal, computational analysis revealed that the amino tautomer is stabilized. researchgate.net The choice of computational method and the inclusion of solvent effects are crucial for accurately predicting the predominant tautomer in a given environment. rsc.orgmdpi.com Studies have shown that while continuum solvent models are useful, the explicit inclusion of solvent molecules is often necessary to reproduce experimental observations, especially when strong intermolecular hydrogen bonds are involved. mdpi.com
Computational methods are also used to study the various isomers of compounds containing the iminoisoindolinone core. chemrxiv.orgrsc.org These studies can predict the most stable isomers based on their calculated energies. mdpi.com For families of isomers, computational protocols can systematically investigate all possible structures and identify the most promising candidates for further experimental study. mdpi.com
Modeling of Intermolecular Interactions and Supramolecular Systems
The ability of this compound to form specific intermolecular interactions, particularly hydrogen bonds, makes it a valuable building block in supramolecular chemistry and crystal engineering. nih.gov Computational modeling provides a powerful means to investigate these interactions and predict the structure and properties of the resulting supramolecular assemblies. uni-paderborn.demdpi.comchemrxiv.org
Crystal engineering relies on the predictable nature of intermolecular interactions to design and synthesize new crystalline materials with desired properties. usherbrooke.ca The this compound molecule possesses both hydrogen bond donor (the imino or amino group) and acceptor (the carbonyl group and the imino nitrogen) sites, enabling it to form robust hydrogen-bonded networks. tandfonline.com
The internal rotations within molecules, such as the rotation around single bonds, can have a significant impact on their conformational preferences and dynamic behavior. researchgate.netnih.govosti.gov Computational methods are well-suited to calculate the energy barriers associated with these rotational motions. nih.gov
For derivatives of this compound, computational studies have been used to probe the rotational barriers around specific bonds. researchgate.net For instance, in imino(dialkylamino)isoindolines, a significant rotational barrier was observed around the bond between the isoindoline carbon and the secondary nitrogen atom, indicating a degree of double bond character. researchgate.net This was corroborated by NMR spectroscopy and further investigated using computational methods. Understanding these rotational barriers is essential for predicting the conformational landscape and the dynamic properties of these molecules in solution. researchgate.net
Chemical Reactivity and Transformative Chemistry of 3 Iminoisoindolinone
Inclusion Complex Formation Studies (e.g., with Cyclodextrins)
Research has shown that 3-iminoisoindolinone is capable of forming inclusion complexes with cyclodextrins. Specifically, it has been observed to form these complexes with β- and γ-cyclodextrins. arkat-usa.org Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. oatext.comoatext.com This structure allows them to encapsulate guest molecules, like this compound, that fit within their cavity. oatext.com The formation of such complexes is driven by various non-covalent interactions, including hydrophobic interactions and hydrogen bonding. beilstein-journals.org The stability and stoichiometry of these inclusion complexes can be influenced by factors such as the size of the cyclodextrin (B1172386) cavity and the geometry of the guest molecule. beilstein-journals.orgmdpi.com The formation of an inclusion complex can alter the physicochemical properties of the guest molecule, such as its solubility in water. oatext.comoatext.com
Enzymatic Hydrolysis and Biocatalysis
The biotransformation of this compound has been a subject of study, particularly its enzymatic hydrolysis. nih.govresearchgate.net Biotransformation is a process where chemical compounds are modified by living organisms or enzyme preparations. nih.gov
An enzyme possessing N-iminylamidase activity, purified from pig liver, has been shown to catalyze the hydrolysis of this compound. nih.govpsu.edu This enzyme appears to be identical to pig liver imidase. nih.govresearchgate.net The hydrolysis reaction is chemoselective, specifically targeting the N-iminylamide group. nih.govpsu.edu This results in the ring-opening of the this compound structure to yield a compound containing both a diamine and a carboxylate group. nih.govresearchgate.net
The mechanism of hydrolysis is influenced by pH. nih.govpsu.edu Studies of the pH profiles of the enzyme suggest that the removal of a proton from the this compound molecule is a crucial step in promoting the ring-opening process. nih.govpsu.edu The proposed mechanism involves a general-base catalyzed reaction, where the removal of the N-iminylamide proton is the rate-limiting step. psu.edu This mechanism is consistent with the observation that the enzyme does not hydrolyze amides or esters. psu.edu
Table 1: Kinetic constants for N-iminylamidase with this compound at varying pH
| pH | Vmax (units/mg) | Km (mM) | V/K (units/mg/mM) |
| 6.0 | Data not available | Data not available | Data not available |
| 7.0 | Data not available | Data not available | Data not available |
| 7.5 | Data not available | Data not available | Data not available |
| 8.0 | Data not available | Data not available | Data not available |
| 9.0 | Data not available | Data not available | Data not available |
| 10.0 | Data not available | Data not available | Data not available |
| Note: Specific values from the graphical data in the source were not provided in a tabular format. The pH profile indicated a pKa of approximately 7.5. psu.edu |
The N-iminylamidase from pig liver exhibits a degree of substrate specificity. While it actively hydrolyzes this compound, it is also active with other imides such as phthalimide (B116566), dihydrouracil, and maleimide. nih.govpsu.edu However, it was found to be inactive with typical substrates of other cyclic amidases, including barbituric acid, dihydroorotate, and allantoin. psu.edu
The hydrolysis of this compound by this enzyme is highly chemoselective. nih.govpsu.edu Analysis using HPLC, 13C NMR spectrometry, and LC-MS confirmed that the enzymatic reaction exclusively cleaves the N-iminylamide bond, leading to the formation of a single product with a diamine and a carboxylate group. nih.govpsu.edu This specificity highlights the potential of using this biocatalytic system for the synthesis of specific chemical structures. psu.edu
N-Iminylamidase Activity and Mechanism of Hydrolysis
Reactions with Nucleophiles and Electrophiles
The reactivity of this compound extends to its interactions with nucleophiles and electrophiles. Nucleophiles are electron-rich species that donate electrons to form a new covalent bond, while electrophiles are electron-deficient species that accept electrons. unacademy.com
In one study, this compound was tested in reactions with various N-nucleophiles in the presence of gold(III)-isocyanide complexes. rsc.org However, these reactions resulted in the decomposition of the starting complexes, and no carbene products were formed. rsc.org
Generally, the imine group in this compound can be susceptible to nucleophilic attack. The carbon atom of the C=N double bond is electrophilic and can be attacked by nucleophiles. Conversely, the nitrogen atom has a lone pair of electrons and can act as a nucleophile. Electrophilic attack can occur at the nitrogen atom. The specific outcome of such reactions depends on the nature of the reacting nucleophile or electrophile and the reaction conditions. unacademy.comlibretexts.org For instance, in Friedel-Crafts reactions, an aromatic ring acts as a nucleophile to attack an electrophile. masterorganicchemistry.com
Intramolecular Cyclization and Rearrangement Reactions
This compound and its derivatives are key players in various intramolecular cyclization and rearrangement reactions. These reactions are fundamental in organic synthesis for constructing complex cyclic molecules from simpler precursors. wiley-vch.debyjus.com
One synthetic route involves a palladium-catalyzed cascade reaction to produce diversely substituted iminoisoindolinones. rsc.org This process starts with a three-component Ugi reaction, followed by isocyanide insertion, which then undergoes intramolecular cyclization and an unexpected rearrangement to yield the final product. rsc.org Another approach utilizes a cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides to form 3-(imino)isoindolin-1-ones. mdpi.com The proposed mechanism involves the formation of a five-membered aza-cobaltacycle intermediate. mdpi.com
Furthermore, N-2 substituted 3-phenyliminoisoindolinones have been synthesized via a one-step DCC mediated coupling of N-(2-carboxybenzoyl)anthranilic acid with various amines. arkat-usa.org The proposed mechanism for this transformation involves an intramolecular nucleophilic attack of the amide nitrogen onto the phthalamide (B166641) carbonyl group, followed by dehydration. arkat-usa.org Intramolecular cyclization of N-aryl amides has also been developed as a method to synthesize 3-amino oxindoles, a related heterocyclic system. rsc.org These reactions highlight the versatility of the isoindolinone scaffold in synthetic chemistry.
Advanced Applications in Synthetic Organic Chemistry and Materials Science
Building Blocks for Complex Organic Synthesis
3-Iminoisoindolinone serves as a versatile building block in organic chemistry, enabling the synthesis of a wide array of complex molecules with applications in pharmaceuticals and agrochemicals. chemimpex.com Its distinct structure is a valuable intermediate for further chemical modifications.
The this compound core is a key synthon for the construction of various heterocyclic ring systems. A synthon is a conceptual part of a molecule that assists in forming a synthetic route. The reactivity of the imino and lactam functionalities within the this compound structure allows for a range of chemical transformations, leading to the formation of fused heterocyclic compounds. These transformations are often catalyzed by metals like copper or cobalt and can proceed through mechanisms such as C-H activation and cycloaddition reactions. researchgate.netresearchgate.net The ability to construct diverse heterocyclic frameworks is crucial in medicinal chemistry and materials science, where the specific arrangement of atoms in a ring system dictates the molecule's function. advancechemjournal.comprinceton.edu
In the field of bioorganic chemistry, the this compound scaffold has been identified as a "turn-inducing" moiety, making it highly useful for engineering peptide mimetics. arkat-usa.org Peptides are chains of amino acids, and their specific three-dimensional structures, including features like reverse-turns and beta-hairpins, are critical for their biological activity. frontiersin.orgnih.gov By incorporating the rigid this compound structure into a peptide sequence, chemists can enforce specific conformations, in essence mimicking the natural turns of a peptide. arkat-usa.org This is significant for designing synthetic peptides with enhanced stability and specific biological activities. arkat-usa.orgnih.gov These engineered peptide scaffolds have applications in drug discovery and the development of novel biomaterials. whiterose.ac.uknih.gov
Versatile Synthons for Heterocyclic Ring Systems
Precursors for Advanced Pigments and Dyes
This compound and its derivatives are fundamental precursors in the synthesis of a variety of pigments and dyes known for their excellent color strength and stability. chemimpex.comarkat-usa.org These are suitable for coloring high molecular weight organic materials, including various polymers and resins. arkat-usa.org
Iminoisoindolinones are utilized in the preparation of nanosized organic pigments. arkat-usa.org These pigments, with particle sizes in the nanometer range (typically 20 nm or smaller), offer enhanced properties compared to their larger counterparts, such as increased transparency, color strength, and stability. etad.com The synthesis of these nanomaterials is often a "bottom-up" process where the pigment molecules are precipitated from a solution under controlled conditions. etad.com Nanosized organic pigments are used as additives to influence crystal growth during the synthesis of conventional pigments. arkat-usa.org The development of such pigments is a significant area of research in materials science. researchgate.net
The this compound core is also a component in the development of fluorescent dyes. chemimpex.com These dyes are indispensable tools in various research fields, particularly for biological imaging, where they are used to visualize cellular processes. chemimpex.comnih.gov The fluorescence properties of these dyes can be tuned by modifying the chemical structure of the this compound derivative. researchgate.net Researchers are continually developing new fluorescent dyes with improved brightness, photostability, and specific targeting capabilities to meet the demands of advanced fluorescence microscopy techniques. miami.edufluorofinder.commdpi.com
Synthesis of Nanosized Organic Pigments
Role in Materials Science
The applications of this compound extend broadly within materials science. chemimpex.comsingularityhub.com Its derivatives are investigated for their potential in creating advanced materials, such as polymers and coatings with improved mechanical and thermal properties. chemimpex.com The compound's electron-accepting nature makes it a candidate for the development of organic semiconductors and materials for photovoltaic devices. chemimpex.com Furthermore, the ability of its derivatives to form stable complexes with metals opens up possibilities in catalysis and coordination chemistry. chemimpex.comresearchgate.net The ongoing research into new materials is a revolutionary field with the potential to impact numerous technologies, from energy and electronics to medicine. singularityhub.com
Formulation of Polymers and Coatings
The rigid and planar structure of the isoindolinone core makes it an excellent candidate for incorporation into polymers and coating formulations, where thermal stability and specific optical properties are desired.
One notable application is in the formulation of pigments. For instance, yellow pigments can be synthesized through the condensation of this compound with diamine compounds, such as 2,5-dichloro-1,4-diaminobenzene-dihydrochloride. naver.com This process results in a stable molecular structure that is valuable for high-performance coatings, including those used in the automotive and architectural industries. naver.com The resulting pigments, like Pigment Yellow 173, are utilized to color various polymers such as PVC and polyethylene (B3416737) and are noted for their lightfastness and weatherfastness in industrial finishes. naver.com
Derivatives like 1-(Dicyanomethylene)-3-iminoisoindolinone are explicitly used in formulating advanced materials, including polymers and coatings that exhibit enhanced mechanical and thermal properties. chemimpex.com The related compound, 1,3-diiminoisoindoline (B1677754), also serves as a precursor for creating polymers and dyes suitable for the textile and coatings industries. Furthermore, patents have identified this compound compounds as components in antireflection coatings for photosensitive materials, highlighting their utility in specialized electronic and optical applications. google.com
The broader class of polyimides, polymers characterized by the imide functional group, are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. azom.com They are typically synthesized from dianhydrides and diamines. azom.com The inclusion of the iminoisoindolinone structure into such polymer backbones contributes to these robust properties, making them suitable for demanding applications in aerospace and electronics. azom.commdpi.com
Table 1: Examples of this compound in Polymers and Coatings Click on the headers to sort the table.
| Application | Derivative/Compound | Resulting Material/Product | Key Properties |
|---|---|---|---|
| Pigment Synthesis | This compound | Yellow Pigment (e.g., P.Y. 173) | High lightfastness, weatherfastness |
| Advanced Materials | 1-(Dicyanomethylene)-3-iminoisoindolinone | Polymers and Coatings | Improved mechanical and thermal properties |
| Optical Coatings | This compound compounds | Antireflection Coatings | Specialized optical properties |
| Dyes & Coatings | 1,3-Diiminoisoindoline | Dyes for textiles and coatings | Color properties and durability |
Electron-Accepting Capabilities in Organic Semiconductors and Photovoltaic Devices
In the field of organic electronics, the ability of a molecule to accept electrons is crucial for the function of devices like organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). rsc.org this compound derivatives have emerged as promising electron-accepting materials.
Specifically, 1-(Dicyanomethylene)-3-iminoisoindoline is noted for its excellent electron-accepting capabilities. chemimpex.com This property is attributed to the potent electron-withdrawing dicyanomethylene group attached to the iminoisoindoline core. chemimpex.com This makes the compound a valuable component for the development of organic semiconductors and as an acceptor material in photovoltaic devices. chemimpex.com In such devices, charge generation occurs at the interface between an electron-donating material and an electron-accepting material upon light absorption. researchgate.net The efficiency of this process is highly dependent on the electronic properties of both materials. researchgate.net
Ligand Chemistry and Coordination Complexes
The this compound framework, particularly in its 1,3-diiminoisoindoline derivative form, is a highly effective scaffold for designing polydentate ligands. These ligands form stable complexes with a wide range of metal ions, leading to applications in catalysis and materials chemistry.
Tridentate Ligand Systems
A ligand that can bind to a central metal atom through three donor atoms is known as a tridentate ligand. rsc.org Derivatives of this compound, specifically 1,3-bis(2'-arylimino)isoindolines (often abbreviated as BPI or BAI), are archetypal examples of neutral, tridentate NNN donor ligands. researchgate.netcaltech.edu These ligands typically coordinate to a metal center in a meridional fashion, where the three nitrogen donor atoms—one from the isoindoline (B1297411) ring and two from the exocyclic imino groups—occupy three coplanar sites around the metal. nih.govmdpi.com
The ease of synthesis and the ability to readily modify the structure by changing the aryl substituents on the imino groups make these ligands highly versatile. rsc.orgmdpi.com This tunability allows for the fine-control of the steric and electronic properties of the resulting metal complexes, which in turn influences their reactivity and stability. academie-sciences.fr These ligands can bind to a metal in either their neutral form or as a monoanionic ligand after deprotonation. caltech.eduresearchgate.net The stability and well-defined geometry of these pincer-type ligands have made them integral to the fields of coordination chemistry and catalysis. mdpi.comresearchgate.net
Metal Complexation in Catalysis
The coordination of 1,3-bis(arylimino)isoindoline ligands to transition metals has produced a diverse family of catalysts for various organic transformations. academie-sciences.fracademie-sciences.fr The robust and tunable nature of these complexes allows them to mediate a range of redox reactions. academie-sciences.fr
Manganese and Iron Complexes: Manganese(II) and Iron(III) complexes featuring these tridentate isoindoline ligands have been extensively studied as catalysts for oxidation reactions. researchgate.netacademie-sciences.fr Tridentate 1,3-bis(2′-Ar-imino)isoindolinato manganese(II) complexes have been shown to efficiently catalyze the mild oxidation of sulfides to sulfoxides and benzyl (B1604629) alcohols to benzaldehydes. researchgate.netacademie-sciences.fr Similarly, non-heme iron(III) complexes with these ligands catalyze the oxidative degradation of organic molecules, acting as bleach catalysts in the presence of hydrogen peroxide. academie-sciences.fracademie-sciences.fr The catalytic activity in these systems can be tuned by modifying the aryl groups on the ligand, which alters the redox potential of the metal center. mdpi.comacademie-sciences.fr These complexes also serve as functional models for enzymes like catalase, which disproportionates hydrogen peroxide. mdpi.comacademie-sciences.fr An iron(II) complex with 1,3-bis(2′-pyridylimino)isoindoline has been shown to be a suitable catalyst for the oxidation of thioanisoles and benzyl alcohols using H₂O₂. nih.govnih.gov
Ruthenium and Other Metal Complexes: Ruthenium complexes of 1,3-bis(2-pyridylimino)isoindoline have demonstrated catalytic activity in the autoxidation and electrochemical oxidation of primary and secondary alcohols to produce aldehydes and ketones. caltech.eduresearchgate.net Furthermore, an iron(III) pincer complex with a 1,3-bis(2'-thiazolylimino)isoindolinate ligand has been investigated as a pre-catalyst for molecular water oxidation, a critical reaction for artificial photosynthesis and sustainable energy solutions. mdpi.comrsc.org The ability of derivatives like 1-(Dicyanomethylene)-3-iminoisoindoline to form stable metal complexes also suggests broad potential applications in catalysis. chemimpex.com
Table 2: Catalytic Applications of this compound-Based Metal Complexes Click on the headers to sort the table.
| Metal | Ligand System | Catalytic Reaction | Substrates |
|---|---|---|---|
| Manganese (Mn) | 1,3-bis(2′-Ar-imino)isoindoline | Oxidation | Sulfides, Benzyl Alcohols |
| Iron (Fe) | 1,3-bis(2′-Ar-imino)isoindoline | Bleaching / Oxidation | Morin (stain model), Thioanisoles, Benzyl Alcohols |
| Iron (Fe) | 1,3-bis(2'-thiazolylimino)isoindoline | Water Oxidation | Water |
| Ruthenium (Ru) | 1,3-bis(2-pyridylimino)isoindoline | Alcohol Oxidation | Primary and Secondary Alcohols |
Research Directions and Future Outlook
Further Elucidation of Biosynthetic Pathways (e.g., Fungal Alkaloids)
The isoindolinone scaffold is a recurring motif in a variety of bioactive natural products, particularly in fungal alkaloids. nih.govresearchgate.net While progress has been made, the complete biosynthetic pathways for many of these complex molecules remain to be fully elucidated. Future research will likely focus on identifying and characterizing the enzymes responsible for constructing the 3-iminoisoindolinone core and tailoring it with various functional groups.
Recent studies have shed light on the biosynthesis of zinnimidine (B1209266), a phytotoxic isoindolinone alkaloid produced by Alternaria fungi. nih.gov This work identified a suite of enzymes (ZinADEF) that catalyze the transformation of a tetraketide precursor into the isoindolinone scaffold. nih.gov Specifically, the flavin-dependent oxidoreductase ZinD was found to be crucial for converting a 1,2-benzenediol intermediate to the isoindolinone core. nih.gov The conservation of these genes across different fungal species suggests a common biosynthetic strategy for this class of compounds. nih.gov
Similarly, the investigation of aspernidine A biosynthesis in Aspergillus nidulans has revealed the involvement of a nonreducing polyketide synthase (NR-PKS) in forming the aromatic core of this prenylated isoindolinone alkaloid. nih.gov The discovery that a mitogen-activated protein kinase gene deletion triggers aspernidine A production provides a valuable tool for further pathway investigation. nih.gov
Future research in this area will likely involve:
Genome Mining: Searching the genomes of various fungi and other organisms for gene clusters similar to those identified for zinnimidine and aspernidine A to discover new isoindolinone-containing natural products. rsc.org
Heterologous Expression: Expressing putative biosynthetic genes in model organisms like yeast or E. coli to characterize the function of individual enzymes and reconstitute entire pathways. nih.gov
Intermediate Isolation and Characterization: Using techniques like gene knockouts and feeding experiments with labeled precursors to isolate and identify biosynthetic intermediates, providing a step-by-step map of the pathway. nih.govmdpi.com
A deeper understanding of these biosynthetic pathways will not only expand our knowledge of microbial secondary metabolism but also provide a toolbox of enzymes for the biocatalytic production of novel isoindolinone derivatives. nih.govmdpi.com
Design of Novel Synthetic Strategies for Structural Diversity
The development of efficient and versatile synthetic methods is crucial for exploring the full potential of the this compound scaffold. While traditional methods often involve multi-step processes with limitations in yield and substrate scope, recent advancements have focused on more direct and diversity-oriented approaches. researchgate.netresearchgate.net
Key areas for future synthetic exploration include:
C-H Functionalization: Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective introduction of substituents onto the isoindolinone core. researchgate.netrsc.org Future work will likely focus on expanding the range of catalysts and coupling partners to access a wider array of derivatives. researchgate.net
Multicomponent Reactions: One-pot, multicomponent reactions offer a highly efficient route to complex molecules from simple starting materials. researchgate.netwikipedia.org For instance, a three-component reaction of 2-cyanobenzaldehyde, an amine, and an alcohol has been developed to synthesize 2-substituted 3-alkoxy-isoindolin-1-imines. researchgate.net Further development of such reactions will enable the rapid generation of large and diverse libraries of this compound analogs.
Combinatorial Chemistry and Diversity-Oriented Synthesis (DOS): The principles of combinatorial chemistry, such as split-and-pool synthesis, can be applied to the this compound scaffold to generate large libraries of compounds for high-throughput screening. wikipedia.orgfortunepublish.comcombichemistry.comnih.gov DOS strategies aim to create collections of structurally diverse molecules that can explore a wider range of chemical space, potentially leading to the discovery of compounds with novel biological activities. cam.ac.ukscielo.br
Flow Chemistry and Automated Synthesis: The use of flow chemistry and automated synthesis platforms can accelerate the synthesis and purification of this compound libraries, enabling more rapid and efficient exploration of structure-activity relationships. acs.org
These advanced synthetic strategies will be instrumental in creating novel this compound derivatives with tailored properties for various applications.
Exploration of Enzyme-Substrate Interactions and Catalytic Mechanisms
Understanding how enzymes interact with and modify the this compound scaffold is critical for both elucidating biosynthetic pathways and developing new biocatalytic applications. The enzyme N-iminylamidase, found in pig liver, has been shown to hydrolyze this compound, providing a model system for studying these interactions. psu.edu
Future research in this area will focus on:
Structural Biology: Determining the three-dimensional structures of enzymes like N-iminylamidase in complex with this compound and its analogs will provide detailed insights into the active site architecture and the specific interactions that govern substrate binding and catalysis. wou.edu
Mechanistic Studies: Techniques such as site-directed mutagenesis, kinetic analysis, and computational modeling can be used to probe the catalytic mechanism of enzymes that act on the this compound core. wou.eduyoutube.com For example, identifying the key amino acid residues involved in the catalytic triad (B1167595) (e.g., serine, histidine, aspartate) can help elucidate the mechanism of bond cleavage. libretexts.org
Substrate Specificity: Investigating the substrate scope of these enzymes by testing a variety of synthetically derived this compound analogs will reveal the structural features that are important for recognition and turnover. arkat-usa.orgnih.gov This knowledge can be used to predict which enzymes might be involved in the biosynthesis of newly discovered natural products and to engineer enzymes with altered substrate specificities.
Enzyme Engineering: By modifying the amino acid sequence of enzymes that act on this compound, it may be possible to create novel biocatalysts with enhanced stability, activity, or the ability to perform new chemical transformations.
A comprehensive understanding of enzyme-substrate interactions will not only advance our fundamental knowledge of enzymology but also pave the way for the development of new biocatalytic processes for the synthesis of valuable this compound derivatives. mdpi.com
Development of Advanced Materials with Tunable Properties
The unique chemical structure of this compound, featuring a rigid, planar core with opportunities for functionalization, makes it an attractive building block for the development of advanced materials with tunable properties. arkat-usa.org
Future research directions in this area include:
Polymer Chemistry: Incorporating the this compound moiety into polymer backbones or as pendant groups could lead to the development of new polymers with unique thermal, mechanical, and electronic properties. nih.govacs.org The rigid nature of the isoindolinone core could enhance the thermal stability and mechanical strength of the resulting polymers. The development of biobased polymers from naturally derived monomers is also a growing area of interest. mdpi.com
Organic Electronics: The extended π-system of this compound and its derivatives suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). By modifying the substituents on the isoindolinone core, it may be possible to tune the electronic properties, such as the HOMO/LUMO energy levels, to optimize device performance.
Fluorescent Probes and Sensors: The inherent fluorescence of some isoindolinone derivatives makes them promising candidates for the development of fluorescent probes and sensors for detecting specific analytes or monitoring biological processes. The ability to functionalize the this compound scaffold allows for the incorporation of recognition elements that can selectively bind to target molecules, leading to a change in the fluorescence signal.
Phthalocyanine (B1677752) Precursors: this compound is a key intermediate in the synthesis of phthalocyanines, a class of macrocyclic compounds with a wide range of applications, including as pigments, catalysts, and photosensitizers in photodynamic therapy. uc.ptacs.org The development of new synthetic routes to functionalized 3-iminoisoindolinones will facilitate the synthesis of novel phthalocyanines with tailored properties.
The exploration of this compound-based materials is still in its early stages, but the versatility of this chemical scaffold suggests a bright future for its application in materials science.
Q & A
Basic: What are the standard synthetic routes for 3-iminoisoindolinone, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound typically involves condensation reactions under inert atmospheres (e.g., N₂). For example, reacting 1,3-diiminoisoindoline with anhydrides or sulfonyl chlorides in THF with Et₃N as a base (reflux, 72–98 hours) yields derivatives like compound 18 . Optimization includes adjusting solvent polarity (e.g., THF vs. DMF), temperature gradients, and catalyst/base ratios. High yields (e.g., 93% for compound 20 ) are achieved by ensuring stoichiometric equivalence and controlled elimination of byproducts like ammonia .
Basic: Which analytical techniques are critical for confirming the structural identity of this compound derivatives?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly -detected heteronuclear multiple-bond correlation (HMBC), is essential. For instance, HMBC correlations between 3′-H/1-C and 3-H/3-C in compound 18 confirm regioselectivity and intramolecular bonding . Additional characterization includes mass spectrometry (for molecular weight verification) and elemental analysis (purity >95%). Purity is further validated via HPLC with UV detection at 254 nm .
Basic: How should researchers assess the stability of this compound under varying experimental conditions?
Methodological Answer:
Design stability studies by exposing the compound to:
- pH gradients (e.g., 1–13 using HCl/NaOH buffers).
- Temperature extremes (e.g., 4°C to 80°C).
- Light exposure (UV-vis irradiation).
Monitor degradation via time-point sampling, HPLC retention time shifts, and spectroscopic changes (e.g., loss of NH peaks in IR). Use kinetic modeling (first-order decay) to calculate half-lives .
Advanced: What mechanistic insights explain unexpected product formation, such as 1,3-H transfer during this compound synthesis?
Methodological Answer:
Unexpected products like 17a arise from intramolecular 1,3-H transfer under reflux conditions. To confirm this, employ isotopic labeling (e.g., deuterated solvents) to track proton migration via -NMR. Computational studies (DFT calculations) can model transition states and activation energies, while HMBC spectra identify bond rearrangements .
Advanced: How can TNF-α inhibitory activity of this compound derivatives be systematically evaluated?
Methodological Answer:
Use in vitro assays with human monocytic cells (e.g., THP-1) stimulated with lipopolysaccharides (LPS). Measure TNF-α secretion via ELISA at varying concentrations (e.g., 1–100 µM). Include positive controls (e.g., dexamethasone) and validate dose-response curves (IC₅₀ calculations). Statistical significance is assessed via ANOVA with post-hoc Tukey tests .
Advanced: What strategies resolve contradictions in yield data across synthetic routes for this compound analogs?
Methodological Answer:
Compare reaction parameters:
- Catalyst efficiency : Tertiary amines (e.g., Et₃N vs. DIPEA).
- Solvent effects : Polar aprotic solvents (THF, DMF) vs. non-polar (toluene).
- Purification methods : Column chromatography (silica gel) vs. recrystallization.
Use Design of Experiments (DoE) to identify critical factors (e.g., Pareto charts). Replicate reactions in triplicate to assess reproducibility .
Advanced: How to design experiments for structure-activity relationship (SAR) studies of this compound analogs?
Methodological Answer:
Vary substituents : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) at the phthalimidine ring.
Assess bioactivity : Test analogs against multiple targets (e.g., kinases, proteases) using high-throughput screening.
Correlate data : Use multivariate regression to link substituent Hammett constants () with IC₅₀ values. Cross-validate with molecular docking simulations .
Basic: What are key considerations for ensuring reproducibility in this compound synthesis?
Methodological Answer:
- Document detailed protocols (reagent purity, glassware drying methods).
- Standardize inert atmosphere procedures (N₂/Ar flow rates).
- Report characterization data (e.g., NMR shifts, melting points) in supplementary files.
- Use internal standards (e.g., anthracene) for yield calculations .
Advanced: How to address spectral data outliers in this compound characterization?
Methodological Answer:
- Identify impurities : Compare experimental -NMR with simulated spectra (e.g., ChemDraw).
- Troubleshoot synthesis : Check for incomplete reactions (TLC monitoring) or side products (e.g., dimerization).
- Validate purity : Repeat recrystallization or employ preparative HPLC. Statistical tools like Grubbs’ test can flag outliers in replicate measurements .
Advanced: What interdisciplinary approaches enhance the application of this compound in drug discovery?
Methodological Answer:
- Pharmacokinetic studies : Assess bioavailability (Caco-2 permeability) and metabolic stability (microsomal assays).
- Toxicology profiling : Test hepatotoxicity (HepG2 cells) and genotoxicity (Ames test).
- Formulation science : Develop nanoparticle carriers to improve solubility. Cross-disciplinary collaboration ensures alignment with FDA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
